molecular formula C26H19N3O6 B11558835 4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 3-methylbenzoate

4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 3-methylbenzoate

Cat. No.: B11558835
M. Wt: 469.4 g/mol
InChI Key: IXUVRZIHUHFMHP-JFLMPSFJSA-N
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Description

The compound “4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 3-methylbenzoate” is a complex organic molecule that features multiple functional groups, including a nitro group, a hydroxyl group, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 3-methylbenzoate” typically involves the following steps:

    Formation of the Hydrazone Linkage: The initial step involves the reaction of 3-hydroxynaphthalene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out in an ethanol solvent under reflux conditions.

    Condensation Reaction: The hydrazone is then reacted with 4-formyl-2-nitrophenyl 3-methylbenzoate under acidic conditions to form the final product. The reaction is typically conducted in the presence of a catalytic amount of acetic acid and under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of 3-hydroxy-2-naphthaldehyde.

    Reduction: Formation of 2-amino-4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate.

    Substitution: Formation of 4-bromo-2-nitrophenyl 3-methylbenzoate.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s hydrazone linkage can be utilized in the development of enzyme inhibitors. The compound’s structure allows it to interact with specific enzymes, potentially leading to the discovery of new therapeutic agents.

Medicine

In medicinal chemistry, the compound’s potential as a drug candidate is explored due to its ability to interact with biological targets. Its nitro and hydroxyl groups can be modified to enhance its pharmacological properties.

Industry

In the industrial sector, the compound can be used in the development of advanced materials. Its aromatic structure and functional groups make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of “4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 3-methylbenzoate” involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with enzyme active sites, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate
  • 4-[(E)-{2-[(3-hydroxybenzyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 3-methylbenzoate

Uniqueness

The uniqueness of “4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 3-methylbenzoate” lies in its naphthalene moiety, which provides additional aromaticity and potential for π-π interactions

Properties

Molecular Formula

C26H19N3O6

Molecular Weight

469.4 g/mol

IUPAC Name

[4-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]-2-nitrophenyl] 3-methylbenzoate

InChI

InChI=1S/C26H19N3O6/c1-16-5-4-8-20(11-16)26(32)35-24-10-9-17(12-22(24)29(33)34)15-27-28-25(31)21-13-18-6-2-3-7-19(18)14-23(21)30/h2-15,30H,1H3,(H,28,31)/b27-15+

InChI Key

IXUVRZIHUHFMHP-JFLMPSFJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC4=CC=CC=C4C=C3O)[N+](=O)[O-]

Origin of Product

United States

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